![molecular formula C6H12Cl2N4O2 B2846685 methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride CAS No. 2309474-43-7](/img/structure/B2846685.png)
methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride: is a chemical compound with the molecular formula C6H10N4O2.2ClH. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This step involves the reaction of an azide with an alkyne to form the triazole ring.
Introduction of the aminomethyl group: The triazole ring is then functionalized with an aminomethyl group through a substitution reaction.
Esterification: The final step involves the esterification of the triazole derivative with methanol to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.
Medicine:
Antimicrobial Agents: Derivatives of this compound have shown antimicrobial activity against various pathogens.
Drug Development: It serves as a scaffold for the development of new pharmaceuticals.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It can be used in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its binding to enzymes and receptors. The aminomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein labeling.
Comparison with Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features but lacking the ester and aminomethyl groups.
Methyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate: A similar compound with a methyl group instead of an aminomethyl group.
Uniqueness: methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride is unique due to the presence of both the ester and aminomethyl groups, which enhance its reactivity and versatility in various applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)4-10-3-5(2-7)8-9-10;;/h3H,2,4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATSLIRSCRYTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

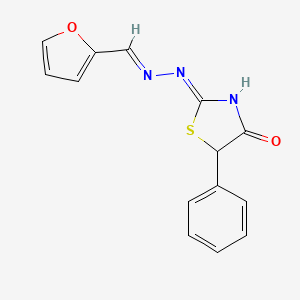
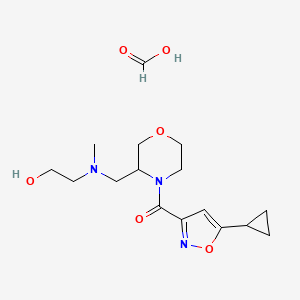
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2846608.png)
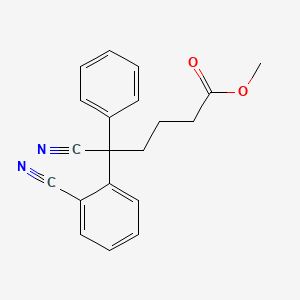
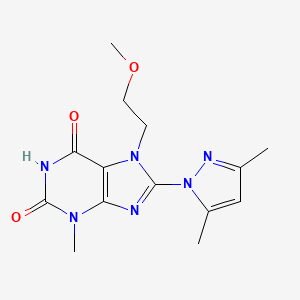
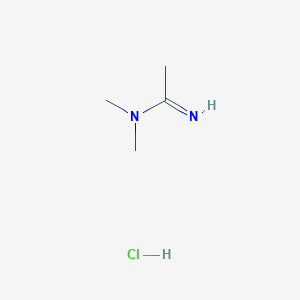
![N'-[2-(4-fluorophenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2846616.png)
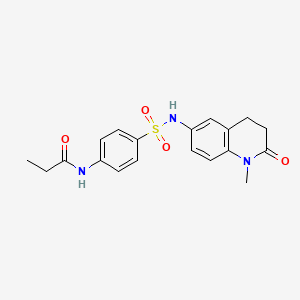
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)
![4-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-3-amine hydrochloride](/img/structure/B2846621.png)
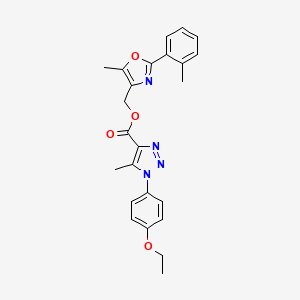

![5-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2846625.png)
